molecular formula C20H20O4 B1671572 Glabridin CAS No. 59870-68-7

Glabridin

Cat. No. B1671572
CAS RN: 59870-68-7
M. Wt: 324.4 g/mol
InChI Key: LBQIJVLKGVZRIW-ZDUSSCGKSA-N
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Description

Glabridin is a chemical compound found in the root extract of licorice (Glycyrrhiza glabra). It is an isoflavane, a type of isoflavonoid, and is part of a larger family of plant-derived molecules, the natural phenols . Glabridin effectively inhibits platelet activation, so it might become a therapeutic agent for thromboembolic disorders .


Synthesis Analysis

The biosynthesis of flavonoids in G. uralensis, which includes Glabridin, is a complex process that involves not only the phenylpropanoid biosynthetic pathway but also many other secondary metabolic pathways .


Molecular Structure Analysis

Glabridin is a prenylated isoflavonoid with the molecular formula C20H20O4 .


Chemical Reactions Analysis

While specific chemical reactions involving Glabridin are not detailed in the search results, it has been observed to inhibit collagen-induced platelet aggregation .


Physical And Chemical Properties Analysis

Glabridin is a yellowish-brown powder. It is insoluble in water but soluble in organic solvents such as propylene glycol .

Scientific Research Applications

Anti-inflammatory and Anti-psoriasis Effects

Glabridin has demonstrated significant anti-inflammatory properties, notably in the context of psoriasis. It suppresses nitric oxide, NF-κB subunit p65, and interleukin levels in stimulated HaCaT cells. In vivo studies have shown that Glabridin reduces Psoriasis Area and Severity Index (PASI) scores and improves histopathology in imiquimod-induced psoriasis models. These effects are attributed to its ability to downregulate pro-inflammatory cytokines and improve antioxidant status, making it a promising candidate for psoriasis therapy (Li et al., 2018).

Interaction with Serum Proteins

Glabridin's interaction with human serum albumin (HSA) has been explored, revealing insights into its potential for drug delivery and pharmaceutical applications. Fluorescence spectroscopy studies indicate that Glabridin quenches tryptophan fluorescence emission of HSA, suggesting strong-to-moderate affinity and indicating hydrophobic interactions as the dominant binding force. This interaction leads to conformational changes in HSA, enhancing Glabridin's solubility and potentially affecting its bioavailability and distribution (Razzak et al., 2019).

Role in Drug Absorption and Metabolism

Studies have investigated Glabridin's role in intestinal absorption, identifying it as a substrate for P-glycoprotein (PgP/MDR1). This interaction affects Glabridin's oral bioavailability and suggests its involvement in drug-drug interactions and the modulation of drug efflux mechanisms. Such findings are crucial for understanding the pharmacokinetics of Glabridin-containing therapies and their potential impact on treatment outcomes (Cao et al., 2007).

Broad Biological Properties

Glabridin exhibits a wide array of biological activities, including antioxidant, anti-inflammatory, anti-atherogenic, and neuroprotective effects. Its impact extends to regulating energy metabolism, demonstrating estrogenic and anti-osteoporotic properties, and even skin-whitening activities. These multifaceted bioactivities highlight Glabridin's potential in food, dietary supplements, and cosmetic applications, underscoring its significance as a key chemical and biological marker of Glycyrrhiza glabra (Simmler et al., 2013).

Antifungal Activity

Glabridin also demonstrates antifungal activity, effective against yeast and filamentous fungi, including drug-resistant mutants of Candida albicans. Its activity suggests potential applications in developing antifungal therapies or supplements, particularly for resistant strains (Fatima et al., 2009).

Safety And Hazards

Glabridin may cause long-lasting harmful effects to aquatic life . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Glabridin has shown potential in reducing neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models . It has also been found to exhibit anti-nociceptive and neuroprotective properties for inflammatory pain . These findings suggest that Glabridin could be a potential therapeutic agent for various conditions in the future.

properties

IUPAC Name

4-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQIJVLKGVZRIW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC[C@H](C3)C4=C(C=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208589
Record name Glabridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glabridin

CAS RN

59870-68-7
Record name Glabridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59870-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glabridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059870687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glabridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLABRIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOC5567T41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,750
Citations
C Simmler, GF Pauli, SN Chen - Fitoterapia, 2013 - Elsevier
… While glabridin is … of glabridin as a key chemical and biological marker of G. glabra, by covering both its phytochemical characterization and reported biological activities. Both glabridin …
Number of citations: 248 www.sciencedirect.com
J Zhang, X Wu, B Zhong, Q Liao, X Wang… - Drug Design …, 2023 - Taylor & Francis
… Glabridin is a prenylated isoflavan from the roots of Glycyrrhiza glabra Linne and has posed … in the regulatory activities of glabridin. Interestingly, glabridin has been considered as an …
Number of citations: 6 www.tandfonline.com
C Li, T Li, M Zhu, J Lai, Z Wu - Journal of Functional Foods, 2021 - Elsevier
… on whether glabridin has estrogenic effects. Also, it is generally believed that glabridin regulates blood … However, research has shown that glabridin-based licorice extract can inhibit the …
Number of citations: 28 www.sciencedirect.com
T Yokota, H Nishio, Y Kubota… - Pigment cell …, 1998 - Wiley Online Library
… structure and functions of glabridin by substituting two hydroxyl groups at different positions of glabridin. It was revealed that the inhibitory function of glabridin on melanin synthesis is …
Number of citations: 553 onlinelibrary.wiley.com
PA Belinky, M Aviram, S Mahmood, J Vaya - Free Radical Biology and …, 1998 - Elsevier
… extract or glabridin, were … glabridin molecule, as a representative of the isoflavans, are essential to obtain its inhibitory activity on LDL oxidation. For this purpose, derivatives of glabridin …
Number of citations: 179 www.sciencedirect.com
YM Cui, MZ Ao, W Li, LJ Yu - Planta medica, 2008 - thieme-connect.com
Glabridin was isolated from the roots of Glycyrrhiza glabra and its effects on cognitive functions and cholinesterase activity were investigated in mice. Glabridin (1, 2 and 4 mg kg-1, po) …
Number of citations: 111 www.thieme-connect.com
PA Belinky, M Aviram, B Fuhrman, M Rosenblat, J Vaya - Atherosclerosis, 1998 - Elsevier
… Glabridin also inhibited the consumption of β-carotene and lycopene by 38 and 52%, … to oxidation obtained with glabridin, may be related to the absorption or binding of glabridin to the …
Number of citations: 225 www.sciencedirect.com
S Tamir, M Eizenberg, D Somjen, N Stern, R Shelach… - Cancer research, 2000 - AACR
… glabridin were similar to those of 5 μg/animal estradiol. Chemical modification of glabridin … Glabridin was found to be three to four times more active than 2′-O-methylglabridin and 4…
Number of citations: 290 aacrjournals.org
T Fukai, K Satoh, T Nomura, H Sakagami - Fitoterapia, 2003 - Elsevier
Antinephritis activity of glabridin, a pyranoisoflavan isolated from Glycyrrhiza glabra, was evaluated after its oral administration to mice with glomerular disease (Masugi-nephritis) by …
Number of citations: 168 www.sciencedirect.com
A Fatima, VK Gupta, S Luqman, AS Negi… - … Journal Devoted to …, 2009 - Wiley Online Library
… The retention time of glabridin (tR) was 7.346 min. Glabridin isolated through preparative TLC was found to be 97% pure. The ethanol extract contained 2.64% glabridin, while the ethyl …
Number of citations: 147 onlinelibrary.wiley.com

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